1-(4-ethylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-14-4-8-16(9-5-14)23-13-18(21-22-23)19(24)20-12-15-6-10-17(25-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFBZIJCEVWFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The specific structure can be represented as follows:
This structure includes a 4-ethylphenyl group and a 4-methoxybenzyl group, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that triazole derivatives could inhibit the growth of pathogenic microorganisms due to their ability to disrupt cellular processes.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Triazole derivatives are known to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown that compounds similar to this compound exhibit potent antiproliferative effects against several cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | A549 | 7.5 |
| This compound | HT-29 | 6.0 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole ring interacts with enzymes critical for cell proliferation and survival.
- Receptor Modulation : The compound may bind to specific receptors involved in cancer progression and inflammation.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated that treatment with this triazole derivative led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and mitochondrial depolarization.
Study Findings
- Cell Cycle Arrest : The compound induced G2/M phase arrest in HeLa cells.
- Apoptotic Pathway Activation : Increased expression of pro-apoptotic factors was observed.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of substituents. Key steps include:
- Step 1: Formation of the triazole ring via CuAAC between an azide (e.g., 4-ethylphenyl azide) and an alkyne (e.g., propargyl carboxamide intermediate).
- Step 2: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or amide coupling .
Optimization Strategies:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuI (10 mol%) | Increases cycloaddition efficiency |
| Solvent | DMF/Water (3:1) | Enhances solubility of intermediates |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Reaction Time | 12–24 hours | Ensures completion without degradation |
Reference to shows that derivatives with methoxybenzyl groups (e.g., compound 3h ) achieve yields >80% under optimized conditions .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8 ppm (singlet) corresponds to the methoxy group .
- ¹³C NMR: Signals near δ 160–165 ppm confirm the carboxamide carbonyl.
- X-ray Crystallography: Resolves spatial arrangement of the triazole core and substituents (e.g., dihedral angles between aryl groups) .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., 352.4 g/mol) .
Advanced: How do substituent variations influence biological activity, and what SAR strategies are effective?
Answer:
Structure-activity relationship (SAR) studies focus on modifying the 4-ethylphenyl and 4-methoxybenzyl groups. Key findings:
Methodological Approach:
- Use parallel synthesis to generate analogs with systematic substituent changes.
- Screen against enzyme targets (e.g., cytochrome P450) to assess metabolic stability .
Advanced: How can contradictory bioactivity data in in vitro assays be resolved?
Answer: Contradictions often arise from assay conditions or target specificity. Strategies include:
- Dose-Response Analysis: Confirm activity trends across multiple concentrations (e.g., IC₅₀ values).
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to verify target engagement .
- Assay Reproducibility: Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Example: A derivative showed conflicting anticancer activity in MCF7 vs. A549 cells. Further analysis revealed differential expression of the target protein (e.g., EGFR) between cell lines .
Basic: What are the compound’s solubility and stability profiles?
Answer:
| Property | Condition | Observation |
|---|---|---|
| Solubility | DMSO | >50 mg/mL (suitable for in vitro assays) |
| Stability | pH 7.4 (PBS) | Half-life >48 hours at 25°C |
| Light Sensitivity | UV exposure | Degrades by ~15% after 24 hours (store in dark) |
Advanced: How do computational docking studies align with experimental binding data?
Answer:
- Molecular Dynamics Simulations: Predict binding poses with targets like PARP-1 or tubulin .
- Key Findings:
Validation: Overlay docking results with crystallographic data (e.g., PDB ID 5DS3) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
